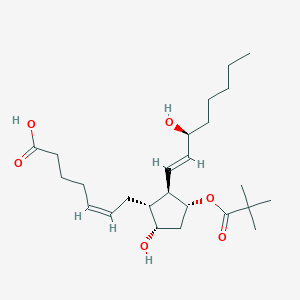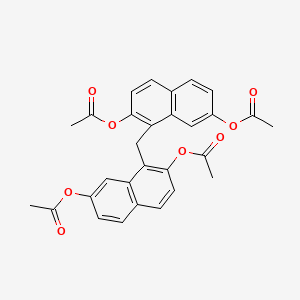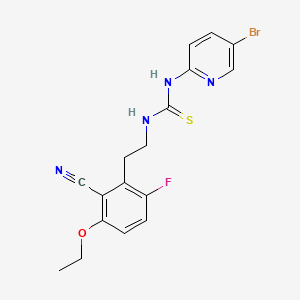
Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-(2-cyano-3-ethoxy-6-fluorophenyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2-cyano-3-ethoxy-6-fluorophenyl)ethyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structural features, which include a brominated pyridine ring and a cyano-ethoxy-fluorophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2-cyano-3-ethoxy-6-fluorophenyl)ethyl)- typically involves multi-step organic reactions. The process may start with the bromination of 2-pyridine, followed by the introduction of the cyano-ethoxy-fluorophenyl group through a series of substitution reactions. The final step usually involves the formation of the thiourea linkage under controlled conditions, such as the use of thiourea and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2-cyano-3-ethoxy-6-fluorophenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions may lead to the formation of amine derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2-cyano-3-ethoxy-6-fluorophenyl)ethyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring and the cyano-ethoxy-fluorophenyl group contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiourea, N-(2-pyridinyl)-N’-(2-(2-cyano-3-ethoxyphenyl)ethyl)-
- Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(2-cyano-3-ethoxy-6-fluorophenyl)ethyl)-
Uniqueness
Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2-cyano-3-ethoxy-6-fluorophenyl)ethyl)- is unique due to the presence of the bromine atom in the pyridine ring, which may enhance its reactivity and binding properties compared to similar compounds. The combination of the cyano-ethoxy-fluorophenyl group also contributes to its distinct chemical and biological activities.
Propriétés
Numéro CAS |
181305-32-8 |
|---|---|
Formule moléculaire |
C17H16BrFN4OS |
Poids moléculaire |
423.3 g/mol |
Nom IUPAC |
1-(5-bromopyridin-2-yl)-3-[2-(2-cyano-3-ethoxy-6-fluorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C17H16BrFN4OS/c1-2-24-15-5-4-14(19)12(13(15)9-20)7-8-21-17(25)23-16-6-3-11(18)10-22-16/h3-6,10H,2,7-8H2,1H3,(H2,21,22,23,25) |
Clé InChI |
ABMFUNFAKALUSS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C=C1)F)CCNC(=S)NC2=NC=C(C=C2)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] hexanoate](/img/structure/B12731392.png)
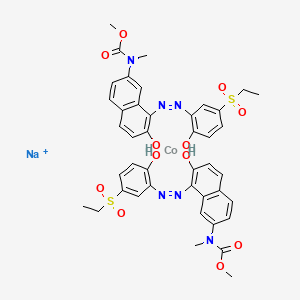

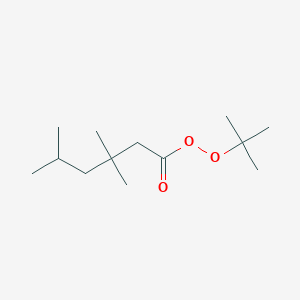
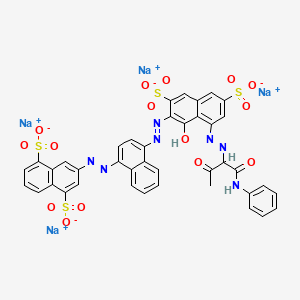



![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
